Phthalan

Catalog No.
S571167
CAS No.
496-14-0
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalan

CAS Number

496-14-0

Product Name

Phthalan

IUPAC Name

1,3-dihydro-2-benzofuran

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2

InChI Key

SFLGSKRGOWRGBR-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CO1

Synonyms

1,3-dihydro isobenzofuran, 1,3-dihydro-2-benzofuran, 1,3-dihydroisobenzofuran, phthalan, phthalane

Canonical SMILES

C1C2=CC=CC=C2CO1

Medicinal Chemistry:

  • Antioxidant and Antidepressant Properties: The phthalan core structure is present in several commercially available drugs and drug leads, particularly those exhibiting antioxidant and antidepressant properties.
  • Examples: Citalopram and escitalopram, popular selective serotonin reuptake inhibitor (SSRI) antidepressants, incorporate the phthalan core. These drugs function by increasing serotonin levels in the brain, thereby alleviating depression symptoms [].
  • Future potential: Researchers are actively investigating the potential of novel phthalan derivatives for treating various medical conditions, including neurodegenerative diseases and cancer [].

Organic Electronics:

  • Optoelectronic and Electrochemical Devices: The unique structure of phthalan makes it a valuable building block for conjugated polymer semiconductors. These versatile materials find applications in various optoelectronic and electrochemical devices, including:
    • Organic solar cells
    • Light-emitting diodes (LEDs)
    • Field-effect transistors (FETs)
    • Chemical and biosensors [].
  • Research focus: Ongoing research aims to develop efficient synthetic methods for producing phthalan-based polymers with tailored properties for specific device applications [].

Other Potential Applications:

  • Antimicrobial Activity: Studies suggest that certain phthalan derivatives exhibit antimicrobial activity against various bacteria and fungi []. This opens avenues for exploring their potential as novel antibiotics and antifungal agents.
  • Further Exploration: Researchers are also exploring the potential of phthalan derivatives in other areas, such as material science and agricultural chemistry.

Phthalan is a bicyclic organic compound with the chemical formula C₈H₈O, characterized by a fused benzene and furan ring. It is a colorless liquid at room temperature and has a molecular weight of approximately 136.15 g/mol. Phthalan exhibits unique structural properties due to its heterocyclic nature, making it an important compound in organic chemistry and materials science. Its structure can be represented as follows:

text
O / \ / \| | \ / \_/

This compound is known for its versatility in various

, notably:

  • Electrophilic Aromatic Substitution: Phthalan can undergo electrophilic substitution reactions, where electrophiles attack the aromatic ring.
  • Diels-Alder Reactions: It can act as a diene in Diels-Alder cycloadditions, forming larger cyclic structures.
  • Hydroalkynylation: This reaction involves the addition of alkynes to phthalan under palladium catalysis, leading to functionalized derivatives .
  • Reductive Ring-Opening: Phthalan can be subjected to reductive conditions that lead to the opening of its ring structure, yielding various products .

Research indicates that phthalan and its derivatives exhibit various biological activities, including:

  • Antimicrobial Properties: Certain phthalan derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Some studies suggest that phthalan compounds may inhibit cancer cell proliferation through different mechanisms .
  • Potential Use in Pharmacology: Phthalans have been explored for their potential therapeutic applications, such as in treating premature ejaculation due to their pharmacological effects on smooth muscle relaxation .

Several methods exist for synthesizing phthalan:

  • Palladium-Catalyzed Reactions: A notable method involves a tandem reaction that includes hydroalkynylation followed by Diels-Alder cycloaddition and aromatization .
  • Copper-Catalyzed Carboetherification: This method allows for the enantioselective synthesis of phthalans from alkenes .
  • Lithiation Techniques: Lithiation followed by coupling reactions provides another synthetic route to obtain functionalized phthalans .

Phthalan is utilized in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Phthalan derivatives are used in producing polymers and other materials due to their unique electronic properties.
  • Dyes and Pigments: Some phthalan derivatives are employed in dye manufacturing due to their color properties.

Studies have explored the interactions of phthalan with various biological targets, revealing insights into its potential therapeutic roles. For instance, phthalan derivatives have been investigated for their binding affinities with specific enzymes and receptors, indicating possible mechanisms for their biological activity .

Phthalan shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
IsochromanBicyclic (benzene + dihydrofuran)Less stable than phthalan; fewer synthetic routes available.
BenzofuranMonocyclic (benzene + furan)Lacks the additional carbon framework of phthalan; more reactive.
CoumaranBicyclic (benzene + lactone)Contains a lactone structure; different reactivity profile compared to phthalan.

Phthalan's unique bicyclic structure allows it to participate in a broader range of

XLogP3

1.8

Boiling Point

192.0 °C

LogP

1.76 (LogP)

UNII

2R6NTQ7Y6G

Other CAS

496-14-0

Wikipedia

Phthalan

Dates

Modify: 2023-08-15

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